molecular formula C28H23N3O5S2 B2397907 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE CAS No. 690961-86-5

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

Cat. No.: B2397907
CAS No.: 690961-86-5
M. Wt: 545.63
InChI Key: HUBDFAKVAUJBOW-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups, including cyano, dimethoxyphenyl, thiophene, pyridine, sulfanyl, and benzodioxin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine structure, followed by the introduction of the cyano, dimethoxyphenyl, and thiophene groups. The final steps involve the addition of the sulfanyl and benzodioxin moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure also enables specific interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O5S2/c1-33-22-7-5-17(12-24(22)34-2)19-14-21(26-4-3-11-37-26)31-28(20(19)15-29)38-16-27(32)30-18-6-8-23-25(13-18)36-10-9-35-23/h3-8,11-14H,9-10,16H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBDFAKVAUJBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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